Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride

Description

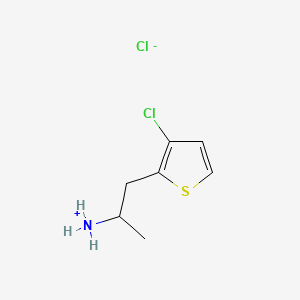

Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride is a halogenated ethylamine derivative characterized by a 3-chloro-2-thenyl substituent (a thiophene ring with chlorine and methylene groups). This compound is structurally significant due to the combination of a reactive amine hydrochloride group and an aromatic heterocyclic moiety, which may influence its physicochemical properties and applications in pharmaceuticals or organic synthesis.

Properties

CAS No. |

67482-59-1 |

|---|---|

Molecular Formula |

C7H11Cl2NS |

Molecular Weight |

212.14 g/mol |

IUPAC Name |

1-(3-chlorothiophen-2-yl)propan-2-ylazanium;chloride |

InChI |

InChI=1S/C7H10ClNS.ClH/c1-5(9)4-7-6(8)2-3-10-7;/h2-3,5H,4,9H2,1H3;1H |

InChI Key |

WOMYRIJDCSVDDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CS1)Cl)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Insights

The compound contains a 3-chloro-2-thienyl substituent on ethylamine. A plausible synthetic approach, inferred from related patents and organic synthesis literature, involves:

- Starting with 3-chloro-2-thienyl derivatives (e.g., 3-chloro-2-thienylacetonitrile or 3-chloro-2-thienylmethyl halides)

- Nucleophilic substitution or reductive amination with ethylamine

- Hydrogen chloride gas treatment or acid-base reaction to form the hydrochloride salt

A European patent (EP0321349A1) describes a process for preparing N-(2-chloro-benzyl)(2-thienyl)-2-ethyl amine, which shares structural similarity. The process involves:

- Using 2-thienylacetonitrile and 2-chlorobenzyl derivatives

- Catalytic hydrogenation with Raney nickel or palladium catalysts under hydrogen atmosphere

- Subsequent isolation of the amine product

By analogy, this compound can be prepared by:

- Reacting 3-chloro-2-thienylmethyl halide with ethylamine

- Followed by acidification with hydrogen chloride to yield the hydrochloride salt

Purification and Characterization

- The hydrochloride salt is typically purified by filtration after precipitation with absolute ethanol

- Vacuum drying at 50-60°C ensures removal of solvents and moisture

- Purity assessment by gas chromatography with flame ionization detector (conditions: SE-54 column, 50°C column temperature, hydrogen and air flow rates as specified in patents) ensures >99% purity

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the 3-chloro-2-thenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Rimantadine HCl demonstrates how bulky substituents (adamantyl) enhance thermal stability (high melting point) and pharmacological activity .

- Naphthyl and chlorophenyl derivatives highlight the role of aromatic systems in modulating solubility and reactivity. For example, naphthyl groups increase lipophilicity, favoring membrane permeability in biological systems .

- The 3-chloro-2-thenyl group in the target compound introduces a sulfur-containing heterocycle, which may confer unique electronic properties and reactivity compared to purely hydrocarbon-based analogues.

Physicochemical Properties

- Solubility : Hydrochloride salts of ethylamine derivatives are generally water-soluble due to ionic character. However, bulky or hydrophobic groups (e.g., adamantyl in Rimantadine HCl) reduce aqueous solubility .

- Stability: Chlorinated aromatic groups (e.g., 4-chlorophenyl) enhance stability against oxidation compared to non-halogenated analogues . The thiophene ring in the target compound may introduce sensitivity to light or acidic conditions due to sulfur’s electron-rich nature.

Biological Activity

Ethylamine, 1-(3-chloro-2-thenyl)-, hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of substituted ethylamines, characterized by the presence of a chloro group on the aromatic ring. Its molecular formula is , which indicates it is a hydrochloride salt. The unique structural features contribute to its interaction with various biological targets.

The mechanism of action for ethylamine derivatives often involves interactions with neurotransmitter receptors and enzymes. The presence of the chloro group enhances binding affinity, influencing both agonistic and antagonistic activities at various receptor sites. For instance, studies have shown that similar compounds can act as modulators at nicotinic acetylcholine receptors (nAChRs) and can inhibit certain enzyme activities, thereby affecting cellular signaling pathways.

1. Neuropharmacological Effects

Ethylamine derivatives have been studied for their neuropharmacological effects. They exhibit potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Some studies indicate that these compounds can influence mood and cognitive functions.

2. Antitumor Activity

Research has indicated that certain phenethylamines, including derivatives of ethylamine, possess antitumor properties. For example, compounds structurally related to ethylamine have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activity Summary of Ethylamine Derivatives

Case Studies

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of ethylamine derivatives on cognitive functions in animal models. The results indicated significant improvements in memory tasks when treated with these compounds compared to controls. The study highlighted the potential for these compounds in treating cognitive disorders.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that ethylamine derivatives could inhibit cancer cell growth in breast cancer models. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulators such as p53 and cyclin D1.

Research Findings

Recent investigations into the structure-activity relationships (SAR) of ethylamine derivatives have revealed that modifications to the aromatic ring significantly influence their biological activity. For instance:

- Chloro Substitution : Enhances binding affinity to nAChRs.

- Alkyl Chain Length : Variations in the alkyl substituents can lead to differing potencies against cancer cell lines.

These findings underscore the importance of chemical modifications in developing effective pharmacological agents based on ethylamine structures.

Q & A

Q. Key parameters :

- Substituent position : 3-Chloro vs. 5-Chloro thienyl groups alter steric bulk near the binding pocket .

- Amino group modification : N-methylation reduces polar interactions, lowering 5-HT₂A affinity by 40% .

- Hydrophobic substituents : Adding methyl groups increases logP but may reduce aqueous solubility .

Experimental design : Use iterative synthesis paired with high-throughput screening (HTS) for rapid SAR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.